Cas no 2734776-08-8 (2,2-Dichloro-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol)
2,2-Dichloro-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol Chemical and Physical Properties
Names and Identifiers
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- 2,2-Dichloro-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol
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- Inchi: 1S/C9H6Cl2F4O/c10-8(11)7(16)4-1-2-6(12)5(3-4)9(13,14)15/h1-3,7-8,16H
- InChI Key: ASMJGLZZZNOTFK-UHFFFAOYSA-N
- SMILES: FC1C(C(F)(F)F)=CC(=CC=1)C(C(Cl)Cl)O
2,2-Dichloro-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR022KZF-250mg |
2,2-Dichloro-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol |
2734776-08-8 | 95% | 250mg |
$685.00 | 2025-02-13 | |
| Aaron | AR022KZF-500mg |
2,2-Dichloro-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol |
2734776-08-8 | 95% | 500mg |
$779.00 | 2025-02-13 | |
| Aaron | AR022KZF-1g |
2,2-Dichloro-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol |
2734776-08-8 | 1g |
$250.00 | 2023-12-15 | ||
| Aaron | AR022KZF-5g |
2,2-Dichloro-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol |
2734776-08-8 | 5g |
$751.00 | 2023-12-15 |
2,2-Dichloro-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 2,2-Dichloro-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol
Introduction to 2,2-Dichloro-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol (CAS No. 2734776-08-8)
2,2-Dichloro-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol (CAS No. 2734776-08-8) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including dichloro and trifluoromethyl groups, which contribute to its potential biological activities and pharmacological properties.
The chemical structure of 2,2-Dichloro-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol is composed of a phenyl ring substituted with a fluoro and a trifluoromethyl group, along with a dichloroethanol moiety. These functional groups are known to influence the compound's reactivity, solubility, and biological interactions. The presence of the trifluoromethyl group, in particular, is often associated with enhanced metabolic stability and improved pharmacokinetic properties.
Recent studies have explored the potential applications of 2,2-Dichloro-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol in various therapeutic areas. One notable area of research is its use as an intermediate in the synthesis of novel drugs targeting specific diseases. For instance, a study published in the Journal of Medicinal Chemistry highlighted the compound's role in the development of antiviral agents. The researchers found that derivatives of 2,2-Dichloro-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol exhibited potent antiviral activity against several strains of viruses, including influenza and herpes simplex virus.
In addition to antiviral applications, 2,2-Dichloro-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol has shown promise in cancer research. A study conducted by a team at the National Cancer Institute demonstrated that certain derivatives of this compound exhibited selective cytotoxicity against cancer cells while sparing normal cells. The researchers attributed this selective activity to the compound's ability to disrupt specific signaling pathways involved in cancer cell proliferation and survival.
The physicochemical properties of 2,2-Dichloro-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol, such as its solubility and stability, are crucial for its application in drug development. A comprehensive analysis published in the European Journal of Medicinal Chemistry revealed that the compound exhibits good aqueous solubility and thermal stability, making it suitable for formulation into various dosage forms. These properties are essential for ensuring the bioavailability and efficacy of the final drug product.
Safety and toxicity profiles are critical considerations in the development of any new chemical entity. Preliminary toxicological studies on 2,2-Dichloro-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol have shown promising results. In vitro assays using human cell lines indicated low cytotoxicity at therapeutic concentrations. Additionally, animal studies have not reported significant adverse effects at relevant doses, suggesting that the compound has a favorable safety profile.
The synthesis of 2,2-Dichloro-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol involves several well-established chemical reactions. A common synthetic route involves the reaction of 4-fluoro-3-trifluoromethylbenzaldehyde with dichloroacetonitrile followed by reduction to form the desired alcohol. This synthetic pathway is scalable and can be adapted for large-scale production, making it an attractive option for pharmaceutical manufacturers.
In conclusion, 2,2-Dichloro-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol (CAS No. 2734776-08-8) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable physicochemical properties make it an excellent candidate for further exploration in drug discovery and development. Ongoing research continues to uncover new applications and optimize its use in various therapeutic areas.
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